molecular formula C8H11NO4S B14321381 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 106520-77-8

1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B14321381
CAS No.: 106520-77-8
M. Wt: 217.24 g/mol
InChI Key: JBXCJXIGIRTHQP-UHFFFAOYSA-N
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Description

1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.

    Introduction of the 3-(Methylsulfanyl)propanoyl Group: This step involves the acylation of the pyrrolidine-2,5-dione core with 3-(methylsulfanyl)propanoic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione core

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Material Science: It is explored for its potential in creating novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, often through covalent bonding or non-covalent interactions.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a dione.

    N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A compound with a similar pyrrolidine core but different functional groups.

Uniqueness

1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

106520-77-8

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methylsulfanylpropanoate

InChI

InChI=1S/C8H11NO4S/c1-14-5-4-8(12)13-9-6(10)2-3-7(9)11/h2-5H2,1H3

InChI Key

JBXCJXIGIRTHQP-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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